molecular formula C11H12F3N B13549320 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine

1,1,1-Trifluoro-5-phenylpent-4-en-2-amine

Cat. No.: B13549320
M. Wt: 215.21 g/mol
InChI Key: SCHMFXFKXNDSHH-QPJJXVBHSA-N
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Description

1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a pentenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with appropriate amine sources under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1,1,1-Trifluoro-5-phenylpent-4-en-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,15H2/b7-4+

InChI Key

SCHMFXFKXNDSHH-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(F)(F)F)N

Origin of Product

United States

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